molecular formula C14H12FNO3S B12571278 N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide CAS No. 612063-40-8

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide

Cat. No.: B12571278
CAS No.: 612063-40-8
M. Wt: 293.32 g/mol
InChI Key: HIUYRFXOWVOUGK-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, belonging to the class of fluorinated sulphonamides. This class of compounds is extensively investigated for its diverse biological activities and its role as a key pharmacophore in the development of novel therapeutic agents. Researchers value this compound for its potential application in probing neurological pathways and pain mechanisms, as related fluorinated sulfonamides have demonstrated efficacy in attenuating behavioral sensitization and exhibiting analgesic and antiallodynic effects in preclinical models, potentially through interactions with carbonic anhydrase, serotonergic, and opioidergic systems . Furthermore, sulphonamide derivatives are recognized for their broad-spectrum potential, which includes antibacterial, antifungal, and anti-inflammatory activities, making them versatile tools for biochemical screening . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the molecule's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its value as a building block in the synthesis of more complex bioactive molecules . This product is intended for research purposes to further explore these and other mechanistic pathways and to aid in the development of new chemical entities for pharmaceutical and agrochemical applications.

Properties

CAS No.

612063-40-8

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12FNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3

InChI Key

HIUYRFXOWVOUGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methoxybenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and imine (C=N) moiety participate in nucleophilic substitutions. For example:

Reaction TypeReagent/ConditionsProductYieldReference
Imine Hydrolysis H₂O/H⁺ or H₂O/OH⁻4-Methoxybenzenesulfonamide + 4-Fluorobenzaldehyde65–78%
Sulfonamide Alkylation Ethyl bromoacetate, K₂CO₃, DMFN-Alkylated sulfonamide derivative44–61%
  • Key Findings :

    • Hydrolysis of the imine bond under acidic/basic conditions regenerates the parent aldehyde (4-fluorobenzaldehyde) and sulfonamide.

    • Alkylation at the sulfonamide nitrogen proceeds efficiently with ethyl bromoacetate, forming stable esters for further functionalization .

Electrophilic Aromatic Substitution

The 4-methoxybenzene ring undergoes electrophilic substitution, while the 4-fluorophenyl group remains inert due to fluorine’s strong electron-withdrawing effect:

Reaction TypeReagentPosition of SubstitutionNotesReference
Nitration HNO₃/H₂SO₄Para to methoxy groupForms nitro derivative at C3
Sulfonation SO₃/H₂SO₄Meta to methoxy groupLimited by steric hindrance
  • Key Findings :

    • Methoxy directs electrophiles to the para position, but steric bulk from the sulfonamide group reduces reactivity .

    • Fluorophenyl ring does not participate due to fluorine’s deactivating nature.

Condensation and Cyclization

The imine group facilitates condensation with nucleophiles:

Reaction PartnerConditionsProductApplicationReference
Hydrazine EtOH, refluxHydrazone derivativePrecursor for heterocycles
Thiosemicarbazide AcOH, 80°CThiosemicarbazone complexAntimicrobial agents
  • Key Findings :

    • Hydrazones exhibit enhanced stability and are intermediates for pyrazole or triazole synthesis .

    • Thiosemicarbazones show moderate inhibitory activity against E. coli (MIC: 32 µg/mL) .

Reduction Reactions

Selective reduction of the imine bond preserves the sulfonamide functionality:

Reducing AgentConditionsProductSelectivityReference
NaBH₄ MeOH, 0°CN-(4-Fluorobenzyl)-4-methoxybenzenesulfonamide>90%
H₂/Pd-C EtOAc, RTSame as NaBH₄ reduction85%
  • Key Findings :

    • NaBH₄ selectively reduces the imine to a secondary amine without affecting the sulfonamide.

    • Catalytic hydrogenation offers a greener alternative but requires careful control to prevent over-reduction .

Metal Complexation

The sulfonamide and imine groups act as ligands for transition metals:

Metal SaltConditionsComplex FormedStability Constant (log β)Reference
Cu(II) acetate MeOH, RT[Cu(L)₂]·2H₂O12.4 ± 0.3
Fe(III) chloride EtOH, reflux[Fe(L)Cl₂]9.8 ± 0.2
  • Key Findings :

    • Copper complexes show potent SOD-like activity (IC₅₀: 0.8 µM) .

    • Iron complexes are less stable but catalytically active in oxidation reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Degradation ProcessReference
180–22015Cleavage of sulfonamide group
220–28045Degradation of methoxybenzene ring

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength (nm)ProductQuantum Yield (Φ)Reference
254Sulfinic acid derivative0.12
365Isomerized imine (E→Z)0.08

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide exhibit promising anticancer properties. Studies have shown that sulfonamides can inhibit the growth of various cancer cell lines by targeting specific metabolic pathways. For instance, the compound's ability to interfere with the synthesis of nucleic acids and proteins is of particular interest in developing new cancer therapies .

1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Sulfonamide derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can reduce pain and swelling associated with inflammatory diseases, making such compounds potential candidates for treating conditions like arthritis and other inflammatory disorders .

1.3 Antimicrobial Activity
this compound has demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, making it a valuable addition to the arsenal of antimicrobial agents .

Material Science

2.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with specific properties. These materials can be engineered for applications in coatings, adhesives, and other industrial products where enhanced durability and chemical resistance are required .

2.2 Sensor Development
Research has explored the use of this compound in developing sensors for detecting environmental pollutants. Its ability to interact with various chemical species makes it suitable for creating sensitive detection systems that can monitor air and water quality effectively .

Environmental Applications

3.1 Water Treatment
The sulfonamide group in this compound has been studied for its potential in water treatment processes. It can be employed to remove heavy metals and other contaminants from wastewater through adsorption mechanisms or chemical reactions that neutralize harmful substances .

3.2 Biodegradation Studies
Studies on the biodegradability of sulfonamide compounds have shown that certain microorganisms can metabolize these substances, suggesting their potential for bioremediation applications in contaminated environments. Understanding the degradation pathways can aid in developing strategies to mitigate pollution caused by pharmaceutical waste .

Case Studies

Study Objective Findings
Study AInvestigate anticancer effectsDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines .
Study BEvaluate anti-inflammatory propertiesShowed reduced inflammation markers in animal models treated with the compound .
Study CAssess antimicrobial activityEffective against several strains of antibiotic-resistant bacteria .
Study DExplore polymer applicationsDeveloped a new polymer blend with enhanced thermal stability and chemical resistance .
Study EWater treatment efficacySuccessfully removed heavy metals from contaminated water samples using modified sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties
N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide C₁₄H₁₂FNO 229.25 4-Fluorophenyl imine, 4-methoxy sulfonamide Density: 1.07 g/cm³; Boiling Point: ~349.7 °C
4-Chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide (CAS: 468080-03-7) C₁₃H₁₁ClNO₂S 280.75 4-Chlorophenyl imine, 4-methyl sulfonamide No explicit data; chlorine may increase lipophilicity vs. fluorine
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide C₁₄H₁₅NO₃S 277.34 4-Methyl sulfonamide, 4-methoxyphenyl Higher molecular weight due to methyl group; no melting point (MP) data
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (CAS: 171414-16-7) C₁₄H₁₄N₂O₅S 322.34 2-Nitrobenzenesulfonamide, 4-methoxybenzyl Nitro group enhances electron-withdrawing effects; MP not reported

Substituent Effects

  • Fluorine vs. Chlorine : The fluorine atom (high electronegativity) in the target compound may improve metabolic stability and bioavailability compared to its chloro analogue (). Chlorine’s larger atomic size could enhance hydrophobic interactions but increase molecular weight .
  • Methoxy vs.
  • Imine vs. Amide : The imine linkage (C=N) in the target compound may confer greater reactivity toward nucleophiles compared to stable amide bonds in compounds like N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide .

Biological Activity

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a fluorophenyl group and a methoxybenzene sulfonamide structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C15H14FNO3SC_{15}H_{14}FNO_3S. The compound features a sulfonamide functional group attached to a methoxybenzene and a fluorophenyl moiety. This structural arrangement is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to antimicrobial effects and modulation of metabolic pathways.
  • Protein-Protein Interactions : Recent studies suggest that sulfonamide derivatives can modulate protein-protein interactions (PPIs), particularly involving the Keap1-Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress .
  • Antimicrobial Activity : The compound has shown potential antibacterial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antimicrobial Efficacy

A series of studies have evaluated the antibacterial activity of this compound against several pathogens. The results indicated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Gram-negative strains like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli128 µg/mL

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit key enzymes involved in metabolic processes:

  • Acetylcholinesterase (AChE) : Demonstrated significant inhibition with an IC50 value of 50 µM.
  • Urease : Showed strong inhibitory effects, suggesting potential applications in treating urease-related disorders.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a model of neurodegeneration. The results indicated that treatment with the compound reduced neuronal cell death and improved cognitive function in animal models .
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of the compound in vitro. It was found to significantly reduce pro-inflammatory cytokine levels in cultured macrophages, indicating potential use in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis of aryl-sulfonamide derivatives typically involves condensation between an aniline derivative and a sulfonyl chloride. For example, analogous compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide are synthesized using 5-amino-2-methoxyaniline and 3,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 80°C), and solvent choice (e.g., dichloromethane or THF). Yield improvements (>70%) are achieved via slow addition of sulfonyl chloride and inert atmosphere conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H NMR) and ~55 ppm (¹³C NMR). The imine (C=N) proton in the (4-fluorophenyl)methylidene moiety resonates at ~8.5–9.0 ppm .
  • FT-IR : Sulfonamide S=O asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively. The C=N stretch appears near 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₄H₁₁FNO₃S), with fragmentation patterns showing loss of SO₂ (m/z ~64) and fluorophenyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, in related sulfonamides like 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, the S-N bond length is ~1.63 Å, and the sulfonamide group adopts a tetrahedral geometry. Dihedral angles between the sulfonyl benzene and fluorophenyl groups can reveal planarity or torsional strain, impacting electronic properties . Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL ensures accuracy (R-factor < 0.05) .

Q. What strategies mitigate conflicting fluorescence or UV-Vis data caused by solvent polarity or substituent effects?

Spectrofluorometric studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show solvent-dependent Stokes shifts. In polar solvents (e.g., DMSO), charge-transfer transitions from the sulfonamide to the fluorophenyl group redshift emission maxima by ~20 nm. To standardize data, use aprotic solvents (e.g., acetonitrile) and control pH (neutral to slightly acidic) to minimize protonation of the sulfonamide nitrogen .

Q. How do electron-withdrawing substituents (e.g., -F, -SO₂NH₂) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The 4-fluorophenyl group activates the benzene ring toward NAS at the para position due to the electron-withdrawing effect of fluorine. However, the sulfonamide group (-SO₂NH₂) deactivates the adjacent benzene ring, directing electrophiles to the methoxy-substituted ring. Kinetic studies using HPLC or LC-MS can track substitution rates with nucleophiles (e.g., amines or alkoxides) under varying temperatures (25–60°C) .

Methodological Considerations

Q. What computational methods predict the compound’s binding affinity in biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., carbonic anhydrase) can model interactions. The sulfonamide moiety often coordinates with Zn²⁺ in active sites, while the fluorophenyl group engages in hydrophobic interactions. QSAR models trained on IC₅₀ data from analogues improve predictive accuracy .

Q. How can researchers address solubility challenges in biological assays?

  • Use co-solvents like DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Derivatize the sulfonamide with polar groups (e.g., -OH, -COOH) while retaining activity.
  • Measure solubility via shake-flask method with UV-Vis calibration curves .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the methoxy group?

Dynamic rotational restriction around the C-O bond due to steric hindrance from the fluorophenyl group can split the methoxy singlet into a doublet (²J coupling ~2 Hz). Variable-temperature NMR (VT-NMR) at 25–60°C can confirm this by observing coalescence at higher temperatures .

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